molecular formula C19H21ClN2O2 B2579473 3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide CAS No. 1797842-98-8

3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide

Cat. No.: B2579473
CAS No.: 1797842-98-8
M. Wt: 344.84
InChI Key: NIDILGHAHZGRGE-UHFFFAOYSA-N
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Description

3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide is an organic compound with a complex structure, featuring a benzamide core substituted with a chloro group and a methoxypiperidinyl phenyl group

Scientific Research Applications

3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

Mode of Action

The mode of action of 3-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide is currently unknown . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-chloro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

    Preparation of 4-(4-methoxypiperidin-1-yl)aniline: This intermediate can be synthesized by reacting 4-methoxypiperidine with aniline under appropriate conditions.

    Formation of 3-chlorobenzoyl chloride: This can be prepared by reacting 3-chlorobenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 4-(4-methoxypiperidin-1-yl)aniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the methoxy group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce 3-chlorobenzoic acid and 4-(4-methoxypiperidin-1-yl)aniline.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
  • 4-Chloro-N-(3-sulfamoylphenyl)benzamide
  • 2-Chloro-N-[4-(4-methylpiperazino)phenyl]benzamide

Uniqueness

3-Chloro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypiperidinyl group and chloro substitution make it particularly interesting for studies involving receptor binding and enzyme inhibition.

Properties

IUPAC Name

3-chloro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-24-18-9-11-22(12-10-18)17-7-5-16(6-8-17)21-19(23)14-3-2-4-15(20)13-14/h2-8,13,18H,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDILGHAHZGRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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